molecular formula C15H18N2O3S B2742574 Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 670233-13-3

Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2742574
CAS No.: 670233-13-3
M. Wt: 306.38
InChI Key: OZQFMZHRNNVVQY-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 670233-13-3) is a benzothiophene derivative with the molecular formula C₁₅H₁₈N₂O₃S and a molecular weight of 306.39 g/mol . This compound features a tetrahydrobenzothiophene core substituted with a cyanoacetyl group at the 2-position and an ethyl ester at the 3-position. The cyanoacetyl moiety introduces strong electron-withdrawing characteristics, which may influence reactivity and intermolecular interactions.

Properties

IUPAC Name

ethyl 2-[(2-cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-3-20-15(19)13-10-5-4-9(2)8-11(10)21-14(13)17-12(18)6-7-16/h9H,3-6,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQFMZHRNNVVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound belonging to the class of benzothiophenes, characterized by its unique chemical structure which includes a cyano group and a tetrahydrobenzothiophene moiety. This compound has garnered attention in various fields of biological research due to its potential pharmacological activities.

  • Molecular Formula : C₁₃H₁₅N₂O₃S
  • Molecular Weight : 273.34 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyano group and the carbonyl moiety are key reactive sites that facilitate nucleophilic and electrophilic interactions. This reactivity can lead to the formation of bioactive derivatives that may exhibit therapeutic effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound possess significant anticancer activity. For instance:

  • Case Study : A derivative of this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound:

  • Study Findings : this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using the disc diffusion method, showing zones of inhibition comparable to standard antibiotics .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects:

  • Research Outcome : In vitro studies revealed that the compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibitory effects on Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines production

Scientific Research Applications

Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits various biological activities that make it a subject of interest in pharmacological research:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the cyanoacetyl group may enhance its effectiveness against bacterial strains .
  • Antioxidant Properties : Research indicates that derivatives of this compound can act as antioxidants, scavenging free radicals and potentially mitigating oxidative stress-related diseases .
  • Antitumor Potential : The unique combination of functional groups may allow this compound to interact with cancer cell pathways, suggesting potential applications in cancer treatment .

Table 1: Summary of Biological Activities

Compound NameStructure FeaturesBiological Activity
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateLacks cyanoacetyl groupAntimicrobial
Methyl 4-[2-(4-amino)-benzoyl]thieno[2,3-d]pyrimidineContains pyrimidine ringAnticancer
Ethyl 2-cyanoacetamido-thieno[2,3-d]pyrimidineSimilar core structureAntimicrobial

In a study conducted by Madhavi et al., various derivatives of thiophene were synthesized and evaluated for their antioxidant and antibacterial activities. The results indicated that certain derivatives exhibited significant activity comparable to standard drugs used in clinical settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 2-acylamino-substituted tetrahydrobenzothiophene-3-carboxylates. Below is a detailed comparison with key analogs:

Ethyl 2-[(adamantan-1-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

  • Molecular Formula : C₂₇H₃₄N₂O₃S
  • Key Features : The adamantyl group introduces steric bulk and lipophilicity, enhancing membrane permeability but reducing solubility in polar solvents. This substituent is often employed in drug design to improve metabolic stability .

Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

  • Molecular Formula : C₁₉H₁₉ClN₂O₃S
  • Key Features : The 3-chlorobenzoyl group adds both electron-withdrawing (Cl) and aromatic (benzoyl) characteristics. This may enhance π-π stacking interactions in crystal lattices, as observed in related benzothiophene structures .
  • Crystallographic Data: Intramolecular N–H···O hydrogen bonds form an S(6) ring motif, stabilizing the molecular conformation. Similar motifs are expected in the cyanoacetyl variant but with altered bond angles due to the cyano group’s linear geometry .

Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

  • Molecular Formula : C₁₄H₁₈ClN₂O₃S
  • Key Features: The chloroacetyl group balances moderate electron withdrawal with synthetic versatility, enabling nucleophilic substitution reactions. This contrasts with the cyanoacetyl group, which is less reactive toward nucleophiles but more polar .
  • Applications : Used as an intermediate for functionalized thiophene derivatives, highlighting its role in combinatorial chemistry .

Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

  • Molecular Formula: C₁₈H₁₉NO₃S
  • Key Features : The benzamido group promotes planar stacking interactions in the crystal lattice. The dihedral angle between the benzothiophene and phenyl rings is 8.13° , suggesting minimal steric clash .
  • Comparison: Unlike the cyanoacetyl derivative, the benzamido group lacks electron-withdrawing substituents, reducing polarity but enhancing aromatic interactions .

Data Table: Structural and Functional Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Notes
Cyanoacetyl derivative NC-C(=O)- C₁₅H₁₈N₂O₃S 306.39 High polarity, strong electron withdrawal Pharmaceutical intermediate
Adamantylcarbonyl derivative Adamantyl-C(=O)- C₂₇H₃₄N₂O₃S 490.64 High lipophilicity, rigid structure Drug design (metabolic stability)
3-Chlorobenzoyl derivative 3-Cl-C₆H₄-C(=O)- C₁₉H₁₉ClN₂O₃S 398.88 Aromatic stacking, moderate polarity Crystal engineering
Chloroacetyl derivative Cl-C(=O)- C₁₄H₁₈ClN₂O₃S 329.82 Reactive toward nucleophiles Synthetic intermediate

Research Findings and Implications

  • Crystallographic Behavior: The cyanoacetyl derivative’s linear geometry may favor distinct hydrogen-bonding networks compared to bulkier analogs. For example, the S(6) motif observed in benzamido derivatives could adapt to accommodate the cyano group’s electron density.

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

Methodological Answer: The compound is typically synthesized via acylation of a tetrahydrobenzothiophene precursor. For example, intermediates like ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate are reacted with cyanoacetic anhydride or activated cyanoacetyl derivatives under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is monitored by TLC, and purification involves reverse-phase HPLC (methanol/water gradients) or recrystallization (e.g., methanol). Yields range from 47–67% depending on substituent steric effects .

Key Reaction Conditions:

ReagentSolventTemperaturePurification MethodYield (%)
Cyanoacetic AnhydrideDry DCMRefluxHPLC (MeOH/H₂O)67
Cyanoacetyl ChlorideTHF0–25°CRecrystallization52

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer: Structural confirmation relies on 1H/13C NMR (to resolve aromatic protons, methyl groups, and ester functionalities), IR spectroscopy (to identify C=O, C≡N, and N-H stretches), and LC-HRMS (for molecular ion validation). For example:

  • IR Peaks : C≡N stretch at ~2265 cm⁻¹, ester C=O at ~1732 cm⁻¹, and amide N-H at ~3300 cm⁻¹ .
  • NMR Shifts : Methyl groups (δ 1.2–1.4 ppm), tetrahydrobenzothiophene protons (δ 2.2–2.7 ppm), and cyanoacetyl NH (δ 8.1–8.3 ppm) .

Q. What crystallographic tools are used to resolve its solid-state structure?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Disorder in flexible moieties (e.g., cyclohexene rings) is modeled using split positions and isotropic displacement parameters. ORTEP-3 or WinGX generates thermal ellipsoid plots . For example, in related analogs, disordered methylene groups were refined with site occupation factors of 0.64/0.36 .

Advanced Research Questions

Q. How can crystallographic disorder in the tetrahydrobenzothiophene ring be addressed during refinement?

Methodological Answer: For disordered cyclohexene rings:

  • Use SHELXL’s EADP instruction to constrain anisotropic displacement parameters.
  • Apply geometric restraints (e.g., similarity of bond lengths/angles) to split positions.
  • Validate using residual density maps and R-factor convergence (<5% Δ). Example: A related compound showed two disordered methylene groups refined with 64.1%/35.9% occupancies .

Q. What strategies optimize substituent effects for antibacterial activity in analogs?

Methodological Answer: Structure-Activity Relationship (SAR) studies involve:

  • Varying acyl groups : Cyanoacetyl vs. carboxypropionyl (e.g., compound 23 vs. 25 in ).
  • Modifying the 6-methyl group : Bulky substituents (e.g., tert-butyl) enhance membrane penetration.
  • Assaying minimum inhibitory concentrations (MICs) : Against Gram-positive (e.g., S. aureus) and Gram-negative strains. Activity correlates with electron-withdrawing groups (e.g., Cl, CN) at the 2-position .

Q. How are hydrogen-bonding motifs analyzed in its crystal packing?

Methodological Answer: Graph-set analysis (Bernstein et al., 1995) identifies motifs like S(6) rings from N-H···O bonds. For example:

  • Intramolecular H-bonds (e.g., N-H···O=C) stabilize the amide conformation.
  • Intermolecular H-bonds (e.g., ester O···H-N) form infinite chains. Software like Mercury (CCDC) quantifies bond distances (2.8–3.0 Å) and angles (150–170°) .

Q. What computational methods predict conformational flexibility and puckering in the tetrahydrobenzothiophene core?

Methodological Answer:

  • Cremer-Pople puckering parameters : Define ring distortion using amplitude (q) and phase (φ) coordinates. For six-membered rings, q₂ and q₃ quantify chair vs. boat distortions.
  • DFT calculations (e.g., Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level. Compare with SCXRD data to validate pseudorotation barriers .

Data Contradictions and Solutions

Q. How to resolve discrepancies between NMR and X-ray data for substituent orientation?

Methodological Answer:

  • Dynamic effects in solution : NMR may average conformers (e.g., chair-chair flipping), while SCXRD captures static structures.
  • Variable-temperature NMR : Identifies coalescence temperatures for dynamic processes.
  • Overlay simulations : Use software like Avogadro to align DFT-optimized and SCXRD structures, identifying steric clashes .

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